2-Morpholinosulphinyl-benzothiazole
Description
2-Morpholinosulphinyl-benzothiazole (CAS: 102-77-2), also known as N-Oxydiethylene-2-benzothiazolesulfenamide or 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine, is a sulfur-containing benzothiazole derivative widely used as a delayed-action vulcanization accelerator in rubber manufacturing . Its molecular formula is C₁₁H₁₂N₂OS₂, with a molecular weight of 252.35 g/mol . Structurally, it features a benzothiazole core linked to a morpholine moiety via a sulfenamide (-S-N-) bond, which enhances its thermal stability and controlled reactivity during rubber curing .
The compound is synthesized through the oxidative coupling of 2-mercaptobenzothiazole (MBT) with morpholine, yielding a product with a melting point of 81–86°C (reported variably across sources) and a density of 1.34 kg/L . It is insoluble in water but soluble in oxygenated and aromatic solvents, making it suitable for industrial rubber processing .
Properties
Molecular Formula |
C11H12N2O2S2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfinyl)morpholine |
InChI |
InChI=1S/C11H12N2O2S2/c14-17(13-5-7-15-8-6-13)11-12-9-3-1-2-4-10(9)16-11/h1-4H,5-8H2 |
InChI Key |
MCTIZEZRDXMXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-Morpholinosulphinyl-benzothiazole and analogous benzothiazole derivatives:
Key Findings:
Structural Variations: Sulfenamide vs. Disulfide: Unlike 2-(4-Morpholinyldithio)benzothiazole (a disulfide with an S-S bond) , 2-Morpholinosulphinyl-benzothiazole’s sulfenamide group (-S-N-) provides delayed action, reducing premature crosslinking during rubber processing . Amino vs. Sulfenamide: 2-Aminobenzothiazole lacks the sulfur-based functional groups critical for vulcanization, limiting its use to non-rubber applications like drug synthesis .
Performance in Vulcanization: Compared to MBT, 2-Morpholinosulphinyl-benzothiazole offers superior scorch safety (delayed onset of curing) and higher activation temperatures, making it ideal for complex rubber products like tires .
Thermal and Solubility Properties :
- The morpholine group enhances solubility in organic solvents compared to MBT, facilitating homogeneous mixing in rubber compounds .
- Discrepancies in melting points (81°C vs. 86°C) may reflect differences in sample purity or polymorphic forms .
Industrial and Commercial Relevance
Under trade names like Morfax and Sulfenax MOR, this compound is favored in high-performance rubber formulations . Its delayed-action mechanism contrasts with faster accelerators like MBT, allowing manufacturers to optimize curing cycles for energy efficiency .
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